molecular formula C12H7Cl3N2O4S B12568750 N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide CAS No. 190204-04-7

N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide

Cat. No.: B12568750
CAS No.: 190204-04-7
M. Wt: 381.6 g/mol
InChI Key: HVSXPUYXJOCOIV-UHFFFAOYSA-N
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Description

N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl3NO4S. It is characterized by the presence of a nitro group, a trichlorophenyl group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide is unique due to the presence of both nitro and trichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

190204-04-7

Molecular Formula

C12H7Cl3N2O4S

Molecular Weight

381.6 g/mol

IUPAC Name

N-nitro-N-(2,4,6-trichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H7Cl3N2O4S/c13-8-6-10(14)12(11(15)7-8)16(17(18)19)22(20,21)9-4-2-1-3-5-9/h1-7H

InChI Key

HVSXPUYXJOCOIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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